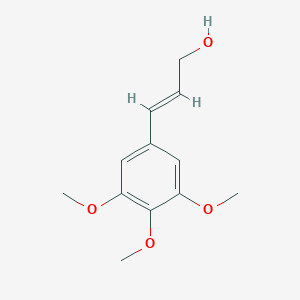

3,4,5-Trimethoxycinnamyl alcohol

Beschreibung

Contextualization within Phenylpropanoids and Cinnamyl Alcohols

3,4,5-Trimethoxycinnamyl alcohol belongs to the broad class of organic compounds known as phenylpropanoids. Phenylpropanoids are characterized by a six-carbon aromatic phenyl group and a three-carbon propene tail. This structural motif is widespread in nature and serves as a building block for a vast array of natural products.

More specifically, this compound is classified as a cinnamyl alcohol. fishersci.com Cinnamyl alcohols are a subclass of phenylpropanoids distinguished by a hydroxyl group on the terminal carbon of the propenyl side chain. fishersci.com Other prominent members of the cinnamyl alcohol family include p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which are the primary monolignols involved in the biosynthesis of lignin (B12514952). The defining feature of this compound is the presence of three methoxy (B1213986) groups at the 3, 4, and 5 positions of the phenyl ring.

Significance as a Natural Product and Synthetic Intermediate

The significance of this compound stems from its roles as both a naturally occurring compound and a valuable synthetic intermediate.

Natural Occurrence:

This compound is a natural phenolic substance that has been isolated from various plant sources. It can be found in the bark of the cinnamon tree and has also been identified in the root of Acorus gramineus. medchemexpress.comambeed.com Its presence in traditional medicinal plants suggests a potential for biological activity, which has driven research into its properties.

Synthetic Intermediate:

In the realm of synthetic chemistry, this compound serves as a crucial precursor for the creation of more complex molecules. Its derivatives, particularly esters and amides, have been the focus of numerous studies. For instance, it is a key starting material for the synthesis of various 3,4,5-trimethoxycinnamates. mdpi.commdpi.com The synthetic versatility of this alcohol allows chemists to introduce the 3,4,5-trimethoxyphenyl moiety into a wide range of molecular architectures, enabling the exploration of structure-activity relationships for various therapeutic targets. nih.govnih.gov

Overview of Research Trajectories and Scholarly Interest

Research interest in this compound and its derivatives has followed several key trajectories. A significant portion of the research has been dedicated to the synthesis of its derivatives and the evaluation of their biological activities. Studies have explored the potential of these compounds as antimicrobial, cytotoxic, and antinarcotic agents. ambeed.comnih.govresearchgate.net

The structural similarity of this compound to other biologically active phenylpropanoids has also fueled investigations into its potential pharmacological effects. For example, its parent compound, 3,4,5-trimethoxycinnamic acid (TMCA), has been studied for its effects on the central nervous system. nih.gov This has led to research on derivatives of this compound for similar applications.

Furthermore, the compound is utilized in synthetic strategies aimed at creating novel hybrid molecules. By combining the 3,4,5-trimethoxycinnamoyl scaffold with other pharmacophores, researchers aim to develop new chemical entities with enhanced or novel biological profiles. mdpi.com The ongoing exploration of this compound and its analogues in medicinal chemistry highlights its enduring importance in the quest for new therapeutic agents.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 5021-42-1 |

| Appearance | Oily material (in synthetic form) |

Eigenschaften

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDMDAKGIRCPP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284458 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-62-2, 1504-56-9 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of 3,4,5 Trimethoxycinnamyl Alcohol

Plant Sources and Distribution

3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. It has been identified in several distinct plant species and is cataloged in various natural product databases.

Identification in Cinnamomum Species

While a wide array of phenylpropanoids, lignans, and other metabolites have been extensively documented in the Cinnamomum genus, the direct isolation of this compound is less commonly specified. However, its structural precursor, cinnamic alcohol, is a known constituent of Cinnamomum cassia and other species. The presence of closely related compounds, such as 3,4,5-trimethoxyphenyl-1-O-β-D-glucoside, has also been reported, indicating that the core 3,4,5-trimethoxy phenyl structure is biosynthetically accessible within this genus.

Detection in Perilla frutescens and Juniperus thurifera

The compound has been more definitively identified in other plant sources. Notably, this compound is listed as a constituent of the aerial parts of Perilla frutescens (L.) Britton, a plant widely used in traditional medicine and cuisine in East Asia. Research into the chemical composition of this plant has confirmed the presence of this specific phenylpropanoid.

Information regarding the presence of this compound in Juniperus thurifera is not prominently available in current scientific literature. While the Juniperus genus is rich in terpenes and other aromatic compounds, the specific detection of this alcohol in the thuriferous juniper has not been widely reported.

Presence in Polygala tenuifolia (as related metabolite)

The root of Polygala tenuifolia Willd. is a source of numerous secondary metabolites, with major classes including saponins, xanthones, and oligosaccharide esters. nih.gov Among these are a significant number of phenylpropanoid derivatives. nih.gov While this compound itself is not a primary isolate from this plant, its structural motif is present in more complex molecules found within the species.

For instance, studies on the chemical constituents of Polygala roots have successfully isolated phenylpropanoid sucrose (B13894) esters. nih.govnih.gov One such compound is β‐D‐[3‐O‐(3,4,5‐trimethoxycinnamoyl)]‐fructofuranosyl‐α‐D‐[6‐O‐(4‐methoxybenzoyl)]‐glucopyranoside, isolated from Polygala aureocauda. researchgate.net This demonstrates that the 3,4,5-trimethoxycinnamoyl group, the esterified form of the corresponding acid and a direct derivative of the alcohol, is actively biosynthesized by plants in this genus. The presence of these complex esters strongly implies the existence of 3,4,5-trimethoxycinnamyl precursors within the plant's metabolic pathways. researchgate.net

Occurrence in other Organisms and Natural Product Databases

Beyond the aforementioned species, this compound has been isolated and purified from the root of Acorus gramineus. ambeed.com Furthermore, its acetate (B1210297) form, 3',4',5'-Trimethoxycinnamyl alcohol acetate, has been detected in citrus fruits, although it has not been quantified.

The compound is well-documented in major chemical and natural product databases, which serve as crucial resources for researchers. It is indexed in PubChem under the Compound Identification (CID) number 6436306. nih.gov This entry provides comprehensive data on its chemical structure, physical and chemical properties, and links to relevant literature. nih.gov The compound and its derivatives, like 3,4,5-trimethoxycinnamic acid, are also annotated in the ChEBI (Chemical Entities of Biological Interest) database. ebi.ac.uk

Extraction and Isolation Techniques for Academic Study

The isolation of this compound from natural sources for research purposes relies on established phytochemical extraction and separation methodologies. The process begins with the collection and preparation of plant material, followed by extraction and subsequent purification using chromatographic techniques.

Chromatographic Separation Methods

Chromatography is the cornerstone of purifying specific compounds from complex plant extracts. For a moderately polar compound like this compound, a multi-step chromatographic strategy is typically employed.

Initial Extraction: The dried and powdered plant material (e.g., roots or aerial parts) is first subjected to extraction with a solvent. A common approach involves using a 70% methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) solution, which is effective for extracting a broad range of secondary metabolites, including phenylpropanoids. nih.gov

Solvent Partitioning: The crude extract is then often partitioned between immiscible solvents of varying polarities to achieve a preliminary separation. For example, the extract might be suspended in water and sequentially partitioned with hexane, chloroform (B151607) (CHCl₃), ethyl acetate (EtOAc), and butanol (BuOH). This fractionation separates compounds based on their polarity, with phenylpropanoids like this compound typically concentrating in the ethyl acetate or butanol fractions.

Column Chromatography: The enriched fraction is then subjected to repeated column chromatography.

Normal-Phase Chromatography: Techniques like vacuum liquid chromatography (VLC) or flash chromatography using silica (B1680970) gel as the stationary phase are often used first. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

Reversed-Phase Chromatography: Further purification is frequently achieved using medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18). Here, a polar mobile phase (like water and methanol or acetonitrile) is used, and the compound of interest is eluted by carefully adjusting the solvent ratio.

Final Purification: Preparative HPLC is often the final step to obtain the compound in high purity (>98%). The identity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A patent for preparing a related compound from Polygala tenuifolia outlines a process involving enrichment, normal-phase chromatography, polyamide chromatography, and medium-pressure reversed-phase chromatography, highlighting the multi-step nature of such purifications. google.com

Data Tables

Table 1: Documented Natural Sources of this compound and Related Metabolites

| Plant Species | Family | Part of Plant | Detected Compound | Reference |

| Perilla frutescens | Lamiaceae | Aerial Parts | This compound | |

| Acorus gramineus | Acoraceae | Root | This compound | ambeed.com |

| Polygala aureocauda | Polygalaceae | Roots | β‐D‐[3‐O‐(3,4,5‐trimethoxycinnamoyl)]‐fructofuranosyl‐α‐D‐[6‐O‐(4‐methoxybenzoyl)]‐glucopyranoside | researchgate.net |

| Polygala tenuifolia | Polygalaceae | Roots | Phenylpropenoyl sucroses | nih.govnih.gov |

| Cinnamomum cassia | Lauraceae | Bark, Twigs | Cinnamic alcohol (precursor) | |

| Citrus species | Rutaceae | Fruit | 3',4',5'-Trimethoxycinnamyl alcohol acetate |

Chemical Synthesis and Derivatization Strategies for 3,4,5 Trimethoxycinnamyl Alcohol and Its Analogues

Synthetic Routes to 3,4,5-Trimethoxycinnamyl Alcohol

The preparation of this compound typically begins with the corresponding cinnamic acid derivative, which is a common precursor in natural product synthesis. nih.govsigmaaldrich.com

A primary method for synthesizing this compound is through the reduction of 3,4,5-Trimethoxycinnamic acid. cmu.ac.th This conversion is a standard transformation in organic chemistry, often employing powerful reducing agents to convert the carboxylic acid functional group to a primary alcohol.

One documented approach involves the use of Lithium aluminium hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). cmu.ac.th The reaction proceeds via the reduction of the carboxylic acid to the corresponding alcohol. In a specific instance, the direct reduction of trans-3,4,5-trimethoxycinnamic acid with LiAlH₄ in THF at room temperature for 24 hours yielded this compound. cmu.ac.th However, the reported yield for this specific procedure was modest at 37%. cmu.ac.th The general scheme for this reduction is presented below.

Scheme 1: Reduction of trans-3,4,5-Trimethoxycinnamic Acid

A representation of the chemical reaction where 3,4,5-Trimethoxycinnamic acid is converted to this compound using Lithium aluminium hydride (LiAlH₄) as the reducing agent.

Alternatively, the synthesis can proceed through a two-step sequence involving the initial esterification of the cinnamic acid, followed by reduction of the resulting ester with a reducing agent such as diisobutylaluminium hydride (DIBAL-H). researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| trans-3,4,5-Trimethoxycinnamic acid | 1. LiAlH₄, THF, rt, 24 h; 2. NaOH, H₂O | This compound | 37% | cmu.ac.th |

| Ethyl 3,4-dimethoxy-5-hydroxycinnamate | DIBAL-H, dry toluene | 3,4-dimethoxy-5-hydroxycinnamyl alcohol | Not specified | researchgate.net |

Table 1: Summary of Reduction Reactions to Cinnamyl Alcohols.

A significant challenge in the synthesis and handling of this compound is its inherent instability, particularly during purification. cmu.ac.th The compound has been observed to be unstable under standard silica (B1680970) gel column chromatography conditions. cmu.ac.th This instability can lead to decomposition of the product on the stationary phase, resulting in lower isolated yields and the formation of impurities. cmu.ac.th

Due to these stability issues, crude this compound obtained from the reduction step is often used directly in subsequent reactions, such as esterification, without undergoing further chromatographic purification. cmu.ac.th This approach minimizes product loss, although it necessitates that subsequent purification steps can effectively separate the final desired derivative from any byproducts carried over from the initial synthesis. cmu.ac.th

Synthesis of this compound Derivatives

The hydroxyl group of this compound serves as a key functional handle for creating a variety of derivatives. Esterification is a common derivatization strategy. nih.gov

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. wvu.edu This transformation is widely used to modify the properties of parent molecules. nih.gov Several methods exist, with Steglich and Fischer esterification being two prominent examples.

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for sensitive or sterically hindered substrates. wikipedia.orgorganic-chemistry.org The reaction typically employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org

The reaction proceeds at room temperature under neutral conditions. wikipedia.org The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as an acyl transfer agent, then reacts with this intermediate to form a reactive amide, which is subsequently attacked by the alcohol to yield the final ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. organic-chemistry.org

This method has been successfully applied to synthesize ester derivatives of this compound. cmu.ac.th In one study, crude this compound was reacted with various cinnamic acids using DCC and DMAP to produce a library of cinnamyl cinnamate (B1238496) esters. cmu.ac.th However, it was noted that the yields for esters derived from this compound were diminished due to the alcohol's instability and the formation of a side product during the reaction. cmu.ac.th For instance, the synthesis of trans-3,4,5-Trimethoxycinnamyl-cinnamate resulted in a low yield of 10%. cmu.ac.th

| Alcohol | Carboxylic Acid | Reagents | Product | Yield | Reference |

| This compound (crude) | trans-Cinnamic acid | DCC, DMAP | trans-3,4,5-Trimethoxycinnamyl-cinnamate | 10% | cmu.ac.th |

Table 2: Example of Steglich Esterification.

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process. libretexts.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comdie-mikrowelle.de Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium toward the product side and achieve high yields, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive one) or by removing water as it is formed during the reaction. libretexts.orgdie-mikrowelle.de

While specific examples of Fischer esterification using this compound are not detailed in the provided sources, the general protocol would involve heating the alcohol with a chosen carboxylic acid in the presence of an acid catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Reference |

| Carboxylic Acid | Alcohol (e.g., this compound) | Strong Acid (e.g., H₂SO₄, TsOH) | Heat; Excess of one reactant or removal of water to drive equilibrium. | masterorganicchemistry.com, libretexts.org |

Table 3: General Conditions for Fischer Esterification.

Esterification Reactions

Esterification with Alkyl and Aryl Halides

The synthesis of esters from this compound can be effectively achieved using acyl halides, which are derivatives of carboxylic acids. This method is a common and generally high-yielding route to ester formation. The reaction involves the nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the acyl halide, leading to the formation of the ester and a hydrogen halide as a byproduct. To neutralize the acid byproduct, a non-nucleophilic base, such as pyridine (B92270), is often added to the reaction mixture.

A general representation of this reaction is the esterification of an alcohol with an acyl chloride, which proceeds under mild conditions and is typically irreversible. libretexts.org For instance, the reaction of an alcohol with benzoyl chloride in the presence of a base like pyridine readily yields the corresponding benzoate (B1203000) ester. libretexts.org While specific examples detailing the use of various alkyl and aryl halides with this compound are not extensively documented in readily available literature, the principles of this well-established reaction are directly applicable.

Another powerful method for the esterification of alcohols is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of primary and secondary alcohols into esters, as well as other functional groups, using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, which is a key feature of the Sₙ2 mechanism it follows. wikipedia.orgorganic-chemistry.org The general procedure involves dissolving the alcohol, a carboxylic acid, and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), followed by the slow addition of the azodicarboxylate. wikipedia.org This method is particularly useful for synthesizing esters from sensitive or sterically hindered alcohols.

The key advantage of using acyl chlorides is the high reactivity of the acyl halide, which drives the reaction to completion. The Mitsunobu reaction, on the other hand, offers mild reaction conditions and is highly versatile for a range of substrates. nih.gov

Table 1: General Methods for the Esterification of Alcohols

| Reaction Name | Reagents | Key Features |

| Acylation with Acyl Halides | Alcohol, Acyl Halide, Base (e.g., Pyridine) | High reactivity, irreversible reaction. libretexts.org |

| Mitsunobu Reaction | Alcohol, Carboxylic Acid, PPh₃, DEAD/DIAD | Mild conditions, inversion of stereochemistry. wikipedia.org |

Synthesis of Cinnamyl Cinnamate Ester Derivatives

The synthesis of cinnamyl cinnamate ester derivatives, which are valuable compounds, can be achieved through several esterification methods. A comparative study has highlighted the efficacy of the Steglich esterification over the traditional acyl halide method for the synthesis of these specific esters. cmu.ac.th

In a direct comparison, the synthesis of cinnamyl cinnamate using cinnamoyl chloride and cinnamyl alcohol resulted in a modest yield of 41%. cmu.ac.th This method, while straightforward, can be limited by the stability of the acyl chloride and potential side reactions.

In contrast, the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, provided a nearly quantitative yield of 98% for cinnamyl cinnamate. cmu.ac.th This method involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

This superior yield prompted the application of the Steglich method for the synthesis of various substituted cinnamyl cinnamate ester derivatives. For example, a series of eight derivatives featuring methylenedioxy and trimethoxy groups were synthesized. cmu.ac.th The required substituted cinnamyl alcohols, such as this compound, were prepared by the reduction of the corresponding cinnamic acids or their methyl esters. cmu.ac.th

However, it was noted that this compound exhibited instability during purification by column chromatography. This led to a modified approach where the crude alcohol, after reduction, was directly used in the esterification step. This adaptation, while necessary, resulted in lower yields for the ester derivatives of this compound due to the presence of a side product with a similar retention factor (Rf) to the desired ester. cmu.ac.th

Table 2: Comparison of Yields for Cinnamyl Cinnamate Synthesis

| Method | Reagents | Yield (%) | Reference |

| Acyl Halide Method | Cinnamoyl chloride, Cinnamyl alcohol | 41 | cmu.ac.th |

| Steglich Esterification | Cinnamic acid, Cinnamyl alcohol, DCC, DMAP | 98 | cmu.ac.th |

Amide Derivatives Synthesis

The synthesis of amide derivatives of 3,4,5-trimethoxycinnamic acid is a significant area of research due to the diverse biological activities of these compounds. nih.gov A common and effective method for forming the amide bond is through the use of coupling reagents that activate the carboxylic acid group, facilitating its reaction with an amine.

One widely used system for this transformation is the combination of 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov This approach has been successfully employed to synthesize a series of amides from 3,4,5-trimethoxycinnamic acid in high yields. nih.gov The reaction proceeds by the formation of an active ester intermediate with HOBt, which then reacts with the amine to form the desired amide.

Another effective coupling reagent is 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU). This reagent was used in the synthesis of a chalcone-trimethoxycinnamide hybrid, where 3,4,5-trimethoxycinnamic acid was coupled with an amino chalcone (B49325), albeit in a modest yield of 20%. mdpi.com

The synthesis of novel amide derivatives has also been achieved by reacting (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride with various substituted 2-aminothiophenes in the presence of pyridine in acetone (B3395972) at low temperatures. osti.gov This method highlights the use of an acyl chloride, which is highly reactive and drives the reaction to completion.

Furthermore, a general and efficient method for amide synthesis involves the reaction of carboxylic acids and amines using (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst at room temperature. masterorganicchemistry.com This method is notable for its mild conditions and broad substrate scope.

Table 3: Examples of Amide Synthesis from Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Amine | Coupling Reagent/Method | Yield | Reference |

| 3,4,5-Trimethoxycinnamic acid | Various amines | HOBt/EDC | High | nih.gov |

| 3,4,5-Trimethoxycinnamic acid | Amino chalcone | COMU | 20% | mdpi.com |

| (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride | Substituted 2-aminothiophenes | Acyl chloride method | - | osti.gov |

Thio and Thiono Analogues Synthesis

The synthesis of thio and thiono analogues of this compound derivatives expands the chemical space of this class of compounds. Thioesters, where a sulfur atom replaces the ester oxygen, and thionoesters, with a carbon-sulfur double bond, are of interest for their unique properties and potential biological activities.

A key method for the synthesis of thioester derivatives involves the condensation of an acyl chloride with a thiol. This approach was utilized to prepare 3,4,5-trimethoxyphenylpropenoic acid diethylaminoethylthiol ester hydrochloride. osti.gov The synthesis involved the reaction of the corresponding acid chloride with diethylaminoethylthiol in the presence of a base catalyst. osti.gov

A more recent and general protocol for the synthesis of S-thioesters from benzylic, allylic, and tertiary alcohols has been developed. nih.gov This one-pot, solvent-less reaction uses neat thioacetic acid in the presence of tetrafluoroboric acid (HBF₄). nih.gov This method offers high yields (up to 99%) for a broad range of alcohols. nih.gov

For the synthesis of thionoesters, a common method is the thionation of the corresponding ester using a thionating agent. Lawesson's reagent is a widely used and effective reagent for this transformation. organic-chemistry.org The reaction involves heating the ester with Lawesson's reagent, often in a solvent like toluene, to convert the carbonyl group (C=O) into a thiocarbonyl group (C=S). This method is applicable to a wide variety of esters, including lactones. organic-chemistry.org While specific examples with 3,4,5-trimethoxycinnamyl esters are not explicitly detailed, this general method is a viable route to their thiono analogues.

Table 4: Synthetic Methods for Thio and Thiono Analogues

| Analogue Type | Synthetic Method | Key Reagents | Description |

| Thioester | Condensation | Acyl chloride, Thiol, Base | Formation of a C-S-C=O bond. osti.gov |

| Thioester | Thioesterification | Alcohol, Thioacetic acid, HBF₄ | Direct conversion of alcohols to thioesters. nih.gov |

| Thionoester | Thionation | Ester, Lawesson's reagent | Conversion of a C=O group to a C=S group. organic-chemistry.org |

Computational Studies in Synthetic Methodologies

Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for understanding and predicting the outcomes of chemical reactions, including those involving the synthesis of this compound derivatives. These studies can provide insights into reaction mechanisms, transition states, and the electronic properties of molecules, which can aid in the optimization of synthetic routes.

A notable application of computational chemistry in this area is the study of the intramolecular Diels-Alder reaction of cinnamyl cinnamate ester derivatives. cmu.ac.th DFT calculations were employed to investigate the transformation of reactants into products, identifying an intermediate compound and two transition states. cmu.ac.th These transition states corresponded to the intramolecular Diels-Alder cycloaddition and a subsequent nih.govorgsyn.org-hydrogen shift. cmu.ac.th Thermodynamic studies within this research consistently demonstrated that a solvent environment can effectively lower the activation energy of the chemical process. cmu.ac.th

In a broader context, DFT calculations have been used to investigate the properties of various cinnamoyl derivatives. For instance, a comparative study of experimental and DFT calculations for 3-cinnamoyl-4-hydroxycoumarin derivatives was conducted using the B3LYP, HF, and M06-2x level methods with the 6-31++G(d,p) basis set. nih.gov This research focused on predicting the chemical and physical properties of these biologically active compounds to guide future structural modifications. nih.gov The calculated spectroscopic parameters (IR, ¹H, ¹³C, UV-Visible) were found to be in good agreement with the experimental data. nih.gov

Furthermore, DFT studies have been applied to a series of quinoline (B57606) derivatives synthesized through a cross-coupling reaction involving cinnamic acid derivatives. rsc.org These computational analyses were used to determine properties such as the electrophilicity index, chemical hardness, and softness by evaluating the electron potential efficiency at the B3LYP/6-31G'(d,p) level. rsc.org

Table 5: Applications of Computational Studies in Cinnamoyl Derivative Synthesis

| Area of Study | Computational Method | Key Findings | Reference |

| Intramolecular Diels-Alder of Cinnamyl Cinnamates | DFT | Identification of transition states and intermediates; solvent effect on activation energy. | cmu.ac.th |

| Properties of 3-Cinnamoyl-4-hydroxycoumarins | DFT (B3LYP, HF, M06-2x) | Prediction of reactivity and spectroscopic properties in agreement with experimental data. | nih.gov |

| Properties of Quinoline Derivatives from Cinnamic Acids | DFT (B3LYP/6-31G'(d,p)) | Determination of electrophilicity, chemical hardness, and other electronic properties. | rsc.org |

Pharmacological and Biological Activity Research of 3,4,5 Trimethoxycinnamyl Alcohol and Its Derivatives

Central Nervous System (CNS) Activities

Studies have explored the impact of 3,4,5-Trimethoxycinnamyl alcohol and its related compounds on the central nervous system, revealing potential anticonvulsant, sedative, anxiolytic, and antidepressant properties.

Anticonvulsant Properties

While direct studies on the anticonvulsant properties of this compound are limited, research into related structures and the broader class of cinnamyl compounds provides some insight. The structural features of cinnamyl alcohols are of interest in the search for new antiepileptic drugs. semanticscholar.org For instance, alcoholic extracts of certain plants containing cinnamyl derivatives have shown anticonvulsant effects in animal models. researchgate.net The investigation of various anticonvulsant drugs has highlighted the importance of modulating neurotransmitter systems, a mechanism that could potentially be influenced by cinnamyl alcohol derivatives. nih.govnih.gov

Sedative and Anxiolytic Effects

The sedative and anxiolytic effects of alcohol are well-documented and are thought to be mediated, in part, by its interaction with specific neurotransmitter receptors in the brain. researchgate.net While direct research on this compound is not extensively available, the general class of alcohols can produce both stimulant and sedative effects. researchgate.net Anxiolytic effects are often more closely associated with sedation. researchgate.net The potential for a compound to exhibit these effects is often linked to its ability to modulate GABAergic neurotransmission. nih.gov

Antidepressant Activity

Research has uncovered paradoxical antidepressant effects of alcohol, which may be linked to its influence on certain enzymes and the regulation of sphingolipid homeostasis in the brain. nih.govnih.gov Studies suggest that voluntary alcohol consumption can, in some instances, normalize brain activity and reduce depression-like behaviors in animal models. nih.gov This effect is not observed with forced alcohol exposure, indicating that the self-administration aspect is crucial. nih.gov The underlying mechanism may involve the normalization of acid sphingomyelinase (ASM) activity. nih.govnih.gov

Modulation of Neurotransmitter Systems (e.g., GABAA/BZ receptor agonists)

The GABAergic system, particularly the GABA-A receptors, is a significant target for substances that affect the CNS. nih.govnih.gov Alcohols are known to modulate GABA-A receptors, which are also the site of action for benzodiazepines. nih.govcapes.gov.br The interaction of alcohols with these receptors can lead to an enhancement of GABA-activated ion currents, contributing to the sedative and anxiolytic effects. capes.gov.br The specific subunits of the GABA-A receptor that are sensitive to alcohol are a key area of investigation. nih.govbohrium.com Positive allosteric modulators of the GABAB receptor have also been shown to influence alcohol-related behaviors in animal studies. frontiersin.org

Anticancer and Antitumor Research

Derivatives of this compound have demonstrated potential as anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines.

Cytotoxicity in various Cancer Cell Lines

The 3,4,5-trimethoxyphenyl group is a structural feature found in several compounds with anticancer properties. nih.govnih.gov Chalcones and other derivatives containing this moiety have been synthesized and evaluated for their ability to inhibit cancer cell growth. nih.govresearchgate.net

For example, a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid (CCH) has shown significant anti-proliferative and pro-apoptotic activity in both HepG2 (hepatocellular carcinoma) and MCF7 (breast carcinoma) cell lines. waocp.orgnih.gov The cytotoxicity of CCH was found to be both concentration and time-dependent. waocp.orgnih.gov

Table 1: IC50 Values of CCH in HepG2 and MCF7 Cell Lines

| Cell Line | Treatment Time | IC50 (µg/mL) |

|---|---|---|

| HepG2 | 24h | 22 ± 1.33 waocp.org |

| 48h | 5.6 ± 0.42 waocp.org | |

| MCF7 | 24h | 54 ± 3.5 waocp.org |

| 48h | 11.5 ± 0.9 waocp.org |

Data sourced from a study on the anti-proliferative effects of a synthesized 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid. waocp.org

Other studies have also investigated the cytotoxic effects of various cinnamic acid esters and related compounds on a range of human tumor cell lines, including astrocytoma (SNB-19), colon carcinoma (HCT-116), prostate cancer (PC3), and promyelocytic leukemia (HL60) cells. semanticscholar.orgscielo.br These investigations aim to identify novel and effective anticancer agents. semanticscholar.orgscielo.brnih.govmdpi.com

Mechanisms of Antitumor Action

The antitumor effects of this compound and its derivatives are multifaceted, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.

c-MET Inhibition

The c-MET proto-oncogene is a key target in cancer therapy, and its prolonged activity can lead to increased cell proliferation and disease progression. nih.gov C-MET inhibitors are classified into small-molecule tyrosine kinase inhibitors, monoclonal antibodies against c-MET, and antibodies against its ligand, HGF. nih.govresearchgate.net Research has shown that combining c-MET inhibitors with other targeted therapies, such as those targeting the EGFR pathway, can result in additive inhibition of lung tumorigenesis. mdpi.com In the context of ER+HER2+ mammary carcinoma, c-MET inhibitors have demonstrated high synergy with TFF3 inhibition, suggesting a novel therapeutic strategy. nih.gov Specifically, the combination of the c-MET inhibitors Cabozantinib, PHA-665752, and SU11274 with TFF3 inhibition reduced cancer cell survival and growth. nih.gov

Cell Cycle Arrest

Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to induce cell cycle arrest, a critical mechanism for halting cancer cell proliferation. nih.govnih.gov Cinnamyl alcohol, a related compound, has been found to attenuate the differentiation of preadipocytes by arresting the cell cycle. mdpi.com It achieves this by regulating the early stages of differentiation, specifically by reducing the levels of C/EBPβ and C/EBPδ and modulating cell cycle markers like CDKs and cyclins. mdpi.com Furthermore, some 3,4,5-trimethoxychalcones, which share a similar structural motif, have been shown to cause microtubule destabilization and mitotic arrest in human cervical cancer cells. nih.govnih.gov Studies on hepatocellular carcinoma cells have demonstrated that certain compounds can induce cell cycle arrest and subsequent p53-dependent cell death. mdpi.com

Apoptosis

The induction of apoptosis, or programmed cell death, is another significant mechanism of the antitumor activity of these compounds. The marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol, a related compound, has been shown to suppress the proliferation of human glioblastoma cells and stimulate their death by increasing the levels of tumor suppressors p53, p21, and Rb. nih.gov Derivatives of 3,4,5-trimethoxycinnamic acid, particularly amides, have shown favorable antitumor activity against several cell lines by promoting apoptosis. nih.gov Structure-activity relationship (SAR) studies indicate that substitutions on the benzene (B151609) ring of the cinnamide structure can enhance this pro-apoptotic activity. nih.gov

Lignan (B3055560) Synthesis as a Target

Lignans, a class of natural products derived from the shikimic acid pathway, exhibit a wide range of biological activities, including antitumor effects. nih.gov They are formed through the linkage of two phenylpropane units. nih.gov The synthesis of lignan derivatives from natural dibenzylbutyrolactones has been a focus of research to develop compounds with enhanced estrogenic and antiestrogenic potencies for potential use in breast cancer therapy. nih.gov

Antimicrobial Efficacy

This compound and its derivatives have demonstrated significant antimicrobial properties, including antibacterial, antifungal, and antiviral activities.

Antibacterial Activities

Research has demonstrated the antibacterial efficacy of various plant extracts containing related compounds. For instance, ethanol (B145695) extracts of Daphne mucronata have shown activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. nih.gov The bactericidal action of alcohols, such as ethanol, is well-established, with concentrations between 60% and 90% being optimal for killing vegetative forms of bacteria. researchgate.netplos.org The addition of secondary active ingredients to alcohol-based sanitizers can enhance their antibacterial efficacy and provide prolonged protection. plos.org Studies on edible fungi like Agaricus bisporus and Pleurotus sajor-caju have also revealed antibacterial activity in their extracts against various pathogenic bacteria. mdpi.com

Antifungal Activities

The antifungal properties of compounds related to this compound have been investigated against a range of fungal pathogens. One derivative, 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN), was found to be fungicidal against a large number of fungal strains, including those resistant to common antifungal drugs. nih.gov It was effective against Cryptococcus neoformans and Candida albicans. nih.gov Similarly, 3,4,5-trihydroxybenzoic acid has shown antifungal activity against medically important species, particularly those causing dermatophytosis. scirp.org Extracts from Coccoloba cowellii leaves, containing lignin (B12514952) oligomers derived from sinapyl alcohol and coniferyl alcohol, exhibited strong antifungal activity against Cryptococcus neoformans and various Candida species. nih.gov

Antiviral Properties

Alcohols, in general, possess antiviral activity, particularly against enveloped viruses. medicalnewstoday.com High-concentration alcohol mixtures can effectively inactivate viruses such as HIV, hepatitis B, and hepatitis C. researchgate.netnih.gov Both ethyl and isopropyl alcohol have demonstrated potent antiviral action against a range of viruses by denaturing their proteins and disrupting the viral membrane. researchgate.netmedicalnewstoday.com The efficacy of alcohol as a virucidal agent is dependent on its concentration, with higher concentrations generally showing broader and more rapid activity. nih.gov For instance, 80% ethanol is highly effective against many enveloped viruses within 30 seconds. nih.gov

Anti-inflammatory Investigations

Derivatives of 3,4,5-trimethoxybenzyl alcohol have been synthesized and evaluated for their anti-inflammatory properties. nih.gov By conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol, researchers have created new compounds with enhanced anti-inflammatory activity. nih.gov These novel derivatives were found to be more potent than the parent drugs in reducing carrageenan-induced inflammation and inhibiting COX-2. nih.gov This suggests that the 3,4,5-trimethoxybenzyl moiety can significantly contribute to the anti-inflammatory effects of these conjugates.

Antiparasitic Research

Trypanocidal Activity

Research has demonstrated the potential of derivatives of this compound as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. A study focused on piplartine-inspired 3,4,5-trimethoxycinnamates revealed that the esterification of 3,4,5-trimethoxycinnamic acid with different alcohols influenced their trypanocidal efficacy. mdpi.com

One particular derivative, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (compound 11), exhibited notable activity against both the epimastigote and trypomastigote forms of T. cruzi. mdpi.com The study highlighted the importance of the ester side chain, noting that increasing the carbon chain length up to three carbons drastically reduced the trypanocidal activity. mdpi.com Conversely, the introduction of a pentyl radical led to an increase in antiparasitic action compared to the methyl ester. mdpi.com However, a decyl group was found to suppress the activity, a phenomenon attributed to increased lipophilicity which may cause the compound to become trapped in biological membranes. mdpi.com

Another study synthesized and evaluated a series of symmetrical and unsymmetrical 1,4-diaryl-1,4-diol derivatives. Among these, 1,4-bis-(3,4,5-trimethoxyphenyl)-1,4-butanediol showed activity against T. cruzi trypomastigotes. nih.gov

The following table summarizes the trypanocidal activity of selected this compound derivatives against T. cruzi.

| Compound | Form of T. cruzi | IC50 (µM) |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Epimastigote | 28.21 ± 5.34 |

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate | Trypomastigote | 47.02 ± 8.70 |

| Propyl 3,4,5-trimethoxycinnamate | Epimastigote | 321.42 ± 105.95 |

| Isopropyl 3,4,5-trimethoxycinnamate | Epimastigote | 265.77 ± 59.22 |

| Pentyl 3,4,5-trimethoxycinnamate | Epimastigote | 65.50 ± 7.13 |

| 1,4-bis-(3,4,5-trimethoxyphenyl)-1,4-butanediol | Trypomastigote (Y strain) | 100 |

| 1,4-bis-(3,4,5-trimethoxyphenyl)-1,4-butanediol | Trypomastigote (Bolivia strain) | 110 |

Mechanism of Trypanocidal Action (e.g., oxidative stress, mitochondrial damage)

The trypanocidal action of the promising derivative, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, has been linked to the induction of oxidative stress and mitochondrial damage in the parasite. mdpi.com Further investigation using scanning electron microscopy revealed the formation of pores on the parasite's surface and subsequent leakage of cytoplasmic content, indicating a disruptive effect on the parasite's structural integrity. mdpi.com In silico molecular docking studies suggested that this compound likely exerts its trypanocidal effect through a multi-target mechanism, showing affinity for several proteins crucial for the parasite's survival. mdpi.com

Cholinesterase Inhibitory Activity

Derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. mdpi.comresearchgate.net

Acetylcholinesterase (AChE) Inhibition

A study involving a series of twelve 3,4,5-trimethoxycinnamates demonstrated their potential as acetylcholinesterase (AChE) inhibitors. mdpi.comresearchgate.net Among the tested compounds, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most potent AChE inhibitor. mdpi.comresearchgate.net

Butyrylcholinesterase (BChE) Inhibition

The same series of 3,4,5-trimethoxycinnamates was also evaluated for their inhibitory activity against butyrylcholinesterase (BChE). mdpi.comresearchgate.net The compound 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate also showed the highest inhibitory activity against BChE. mdpi.comresearchgate.net Interestingly, 2-fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate displayed the highest selectivity index in favor of BChE inhibition. mdpi.comresearchgate.net

The following table presents the cholinesterase inhibitory activity of selected this compound derivatives.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 | 1.42 |

| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | - | - | 1.71 |

Mechanism of Enzyme Inhibition

Kinetic studies using a Lineweaver-Burk plot were conducted to elucidate the mechanism of action of the most potent cholinesterase inhibitor from the series, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate. The results indicated that this compound acts as a mixed-type inhibitor for both AChE and BChE. mdpi.comresearchgate.net This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its maximum catalytic rate. nih.gov

Other Biological Activities of this compound and its Derivatives

While research on this compound itself is limited in some areas, studies on its derivatives and structurally similar compounds have revealed a range of other biological activities. This section explores the findings related to their potential as hematologic agents, antinarcotic agents, modulators of cell adhesion molecules, and their effects on mutagenic compounds.

Hematologic Agent Research

Currently, there is a lack of specific research on the direct effects of this compound on the hematological system. However, general research into alcohol consumption provides a broader context. Chronic alcohol consumption is known to have significant effects on the hematological system, including alterations in red blood cell counts, white blood cell counts, and platelet counts. msjonline.org Some studies have observed that chronic alcoholism can lead to decreased red blood cell counts and thrombocytopenia (decreased platelets), alongside an increase in neutrophils and a decrease in lymphocytes. msjonline.org Furthermore, some epidemiological studies have suggested a complex relationship between alcohol intake and the risk of hematological malignancies, with some studies indicating a potential reduced risk for certain types of lymphoma with moderate alcohol consumption. eurekalert.orgresearchgate.net It is important to note that these findings relate to general alcohol consumption and not specifically to this compound.

Antinarcotic Agents

Modulatory Effects on Cell Adhesion Molecules

Research has demonstrated that derivatives of this compound can modulate the function of cell adhesion molecules (CAMs), which are glycoproteins on the cell surface that play a crucial role in cell-to-cell and cell-to-extracellular matrix interactions. mdpi.combbk.ac.uk These interactions are vital in numerous physiological and pathological processes, including inflammation and immune responses. bbk.ac.ukfrontiersin.org

A notable derivative, ethyl 3′,4′,5′-trimethoxycinnamate, has been identified as a potent inhibitor of several key cell adhesion molecules. mdpi.com Specifically, this compound was found to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin in primary human umbilical vein endothelial cells. mdpi.com These molecules are critical for the recruitment of leukocytes to sites of inflammation. The inhibition of their expression suggests a potential anti-inflammatory role for derivatives of this compound.

| Compound | Cell Line | Target Molecules | Effect |

| Ethyl 3′,4′,5′-trimethoxycinnamate | Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1, VCAM-1, E-selectin | Inhibition of TNF-α-induced expression |

The mechanism behind this inhibition involves the modulation of key signaling pathways. Ethyl 3′,4′,5′-trimethoxycinnamate was shown to suppress the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression, including those for ICAM-1, VCAM-1, and E-selectin. This suppression is achieved by preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm.

Effects on Mutagenic Compounds

There is limited direct research on the effects of this compound on mutagenic compounds. However, studies on structurally related cinnamyl alcohol derivatives have indicated potential antimutagenic properties.

One such related compound, (E)-3,4-Dimethoxycinnamyl alcohol, has demonstrated antimutagenic activity against several known mutagens. medchemexpress.com Specifically, it was found to be active against the mutagenicity of furylfuramide, Trp-P-1, and activated Trp-P-1. medchemexpress.com This suggests that compounds with a cinnamyl alcohol backbone may have the capacity to counteract the effects of certain DNA-damaging agents.

Conversely, a study on another related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), evaluated its impact on mutagenicity and chromosomal aberrations. nih.gov In this research, DHMBA did not show significant mutagenic activity in terms of inducing revertant colonies in microbial assays. However, at higher concentrations, it was found to induce chromosomal aberrations in cultured mammalian cells. nih.gov

These findings on related compounds highlight the need for specific studies on this compound to determine its own profile regarding mutagenic and antimutagenic effects.

Structure Activity Relationship Sar Studies of 3,4,5 Trimethoxycinnamyl Alcohol Derivatives

Impact of Methoxy (B1213986) Group Substitution and Position

The number and placement of methoxy (-OCH₃) groups on the aromatic ring of cinnamyl alcohol derivatives are critical determinants of their biological activity. The parent compound features a 3,4,5-trimethoxy substitution pattern, which is a common motif in many potent bioactive molecules, including the natural product Combretastatin A-4.

Research into analogues has revealed that variations in this methoxylation pattern can significantly alter potency and selectivity against different cancer cell lines. For instance, studies on related imine derivatives have shown that a single methoxy group (monomethoxy) at the 3-position of the phenyl ring is well-tolerated for activity against lung cancer cells. In contrast, a monomethoxy group at the 4-position was found to be essential for activity against MCF-7 breast cancer cells. solubilityofthings.com This highlights the specific steric and electronic requirements of different biological targets.

Furthermore, some SAR studies on closely related 3,4,5-trimethoxycinnamic acid (TMCA) derivatives suggest that replacing the methoxy groups with hydroxyl (-OH) groups, which can act as hydrogen bond donors, can be more favorable for inhibitory activity in certain contexts. nih.gov This indicates that while the trimethoxy pattern is significant, the ability to form specific interactions, such as hydrogen bonds, with the target protein can be a more dominant factor. nih.gov

Table 1: Influence of Methoxy Group Position on Anticancer Activity of Related Derivatives This table illustrates findings from related compound series to show the principle of methoxy group impact.

| Compound Series | Substitution Pattern | Target Cell Line | Observed Activity Trend |

|---|---|---|---|

| Iminobenzothiazole Derivatives | 3-methoxy | Lung Cancer | Favorable activity solubilityofthings.com |

| Iminobenzothiazole Derivatives | 4-methoxy | Breast Cancer (MCF-7) | Essential for activity solubilityofthings.com |

| Iminobenzothiazole Derivatives | 3,4,5-trimethoxy | Various | Generally potent, but sometimes less so than monosubstituted variants solubilityofthings.com |

Influence of Side Chain Modifications (e.g., alkyl, aryl substituents)

Modification of the cinnamyl alcohol side chain is a key strategy for diversifying bioactivity. The primary alcohol group and the propenyl linker are common sites for chemical alteration, leading to the synthesis of esters, amides, and other analogues with improved properties.

One successful approach involves converting the parent acid, 3,4,5-trimethoxycinnamic acid, into various amide derivatives. For example, amides synthesized by coupling the acid with different amines have shown significant antitumor activity. nih.govnih.gov In one study, tethering 1,2,3-triazole moieties to a 3,4,5-trimethoxycinnamamide scaffold via a click reaction yielded derivatives with prominent activity against both MCF-7 (breast) and A549 (lung) cancer cell lines. researchgate.net The nature of the substituent on the triazole ring further modulated this activity.

Similarly, esterification of the related TMCA with tyrosol (a phenolic compound from olives) resulted in an ester that exhibited moderate antitumor activity against MDA-MB231 human breast cancer cells. nih.gov The synthesis of various di- and tri-substituted derivatives of cinnamyl alcohol has also been explored, with some compounds showing significant cytotoxicity across a range of human tumor cell lines. researchgate.net For instance, a derivative featuring a 4',5'-dichlorobenzyloxy group showed particularly high potency. researchgate.net These findings underscore the versatility of the side chain as a point for introducing new functionalities to enhance or modulate biological effects.

Table 2: Bioactivity of 3,4,5-Trimethoxycinnamyl Alcohol Derivatives with Side Chain Modifications

| Base Scaffold | Side Chain Modification | Resulting Compound Type | Biological Activity Noted | Target Cell Lines |

|---|---|---|---|---|

| 3,4,5-Trimethoxycinnamic Acid | Coupling with propargylamine (B41283) and aryl azides | Cinnamamide-tethered 1,2,3-triazoles | Prominent anticancer activity researchgate.net | MCF-7, A549 |

| 3,4,5-Trimethoxycinnamic Acid | Coupling with tyrosol | Ester Derivative | Moderate antitumor activity nih.gov | MDA-MB-231 |

| 3,4,5-Trimethoxycinnamic Acid | Coupling with various amines | Amide Derivatives | Favorable antitumor activity nih.govnih.gov | Various |

Role of Double Bond Configuration

Many synthetic procedures for these derivatives yield the trans isomer, which is often confirmed by spectroscopic methods showing a characteristic proton coupling constant of around 15.6 Hz. researchgate.net The compound this compound is chemically defined as having the (E)- or trans-configuration. nih.gov

Biological systems also show a strong preference for the trans isomer. Studies on alcohol dehydrogenases, enzymes that can metabolize cinnamyl alcohol, demonstrate a remarkable specificity for the trans isomer of the corresponding aldehyde, reacting with it up to 647 times faster than with the cis counterpart. nih.gov This suggests that the active sites of these enzymes are specifically shaped to accommodate the linear geometry of the trans form, while the bent shape of the cis isomer does not fit well. nih.gov Although some natural systems have been found to produce cis isomers via enzymatic isomerization from a trans precursor, the bulk of SAR evidence points to the trans double bond as being critical for the potent bioactivity of this class of compounds. vt.edu

Correlation between Physicochemical Properties and Bioactivity

The biological activity of this compound derivatives is governed not just by their structural shape but also by their physicochemical properties, such as lipophilicity, electronic character, and reactivity. Quantitative structure-activity relationship (QSAR) studies aim to correlate these properties with observed bioactivity to predict the potency of new analogues.

Lipophilicity, often measured as the partition coefficient (log P), describes a compound's ability to pass through lipid cell membranes. In series of related cinnamic acid derivatives, lipophilicity has been shown to influence antioxidant and anticancer activities. nih.gov For instance, increasing the hydrophobicity by introducing bulky silyl (B83357) ether groups to a related furanone core was shown to increase antiproliferative potency. nih.gov However, the relationship is not always linear; in some cases, compounds with higher lipophilicity have been found to be less active than more polar analogues, indicating an optimal range for this property.

Table 3: Correlation of Physicochemical Properties with Biological Effects

| Physicochemical Property | Structural Modification | Effect on Property | Observed Biological Consequence |

|---|---|---|---|

| Lipophilicity/Hydrophobicity | Introduction of bulky silyl groups | Increased hydrophobicity | Increased antiproliferative potency nih.gov |

| Lipophilicity | Phenyl-substitution on cinnamic acids | Higher lipophilicity | Lower inhibitory activity against soybean LOX in some cases nih.gov |

| Electronic Properties (Radical Stability) | Addition of a p-hydroxyl group | Increased radical stability | Enhanced reactivity medchemexpress.com |

Analytical Research Methodologies for 3,4,5 Trimethoxycinnamyl Alcohol

Spectroscopic Characterization Techniques (e.g., NMR, IR, HR-MS)

Spectroscopic methods provide fundamental information about the molecular structure of 3,4,5-Trimethoxycinnamyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, characteristic signals are expected for the methoxy (B1213986) groups, aromatic protons, vinyl protons of the cinnamyl system, and the protons of the hydroxymethyl group. chemicalbook.comresearchgate.netchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Distinct signals are anticipated for the methoxy carbons, the aromatic ring carbons (both substituted and unsubstituted), the vinylic carbons, and the carbon of the primary alcohol. chemicalbook.comresearchgate.netmiamioh.eduwisc.edudocbrown.info

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ (para) | ~3.8 | ~56 |

| -OCH₃ (meta) | ~3.8 | ~56 |

| Ar-H | ~6.5 - 6.7 | ~104 |

| C=C-H (α) | ~6.3 - 6.6 | ~126 - 130 |

| C =C-H (β) | ~6.1 - 6.3 | ~128 - 132 |

| -CH₂OH | ~4.1 - 4.3 | ~62 - 64 |

| Ar-C (Substituted) | - | ~130 - 155 |

| -OH | Variable | - |

Note: Values are estimations based on data for structurally similar compounds like sinapyl alcohol, coniferyl alcohol, and other trimethoxylated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show key absorption bands. researchgate.netvscht.czwpmucdn.comspecac.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3550 | Strong, Broad |

| Alkene | =C-H stretch | 3020 - 3100 | Medium |

| Aromatic | =C-H stretch | ~3000 - 3100 | Medium-Weak |

| Alkane | C-H stretch (from -OCH₃) | 2850 - 2960 | Medium |

| Alkene | C=C stretch | 1640 - 1680 | Medium-Weak |

| Aromatic | C=C stretch | 1580 - 1600 & 1450-1500 | Medium-Strong |

| Alcohol/Ether | C-O stretch | 1050 - 1260 | Strong |

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule and its fragments, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆O₄), the expected monoisotopic mass is approximately 224.1049 g/mol . HR-MS is crucial for confirming the molecular formula with high accuracy.

Chromatographic Techniques for Analysis and Quantification

Chromatographic methods are employed to separate this compound from complex mixtures and to quantify its concentration.

HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds like this compound in their native form. nih.gov A common approach involves reversed-phase chromatography. A patent for the analysis of the structurally similar coniferyl and sinapyl alcohols outlines a viable method. google.com

Table 3: Typical HPLC Parameters for Analysis of Cinnamyl Alcohols

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Water and Methanol (B129727) or Acetonitrile. google.comsielc.com |

| Flow Rate | 0.4 - 1.0 mL/min. google.com |

| Column Temperature | 25 - 30 °C. google.com |

| Detection | UV Detector at ~275 nm. google.com |

| Injection Volume | 10 - 20 µL. google.com |

This method allows for the effective separation and quantification of cinnamyl alcohols from other phenolic compounds and sample matrix components. nih.govrepec.org

Direct GC-MS analysis of this compound is challenging due to the high polarity of its hydroxyl group, which can lead to poor peak shape, tailing, and low volatility. researchgate.net Therefore, derivatization is an essential prerequisite to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group, making the compound amenable to GC analysis. restek.com The resulting derivatives exhibit improved chromatographic behavior and produce characteristic mass spectra suitable for identification and quantification. nih.govhmdb.ca

Solubility and Thermodynamic Studies in Various Solvents

The solubility of a compound in various solvents is a fundamental physicochemical property that is critical for its purification, processing, and application in various fields. For this compound, also known as Sinapyl alcohol, understanding its solubility behavior and the associated thermodynamics of dissolution provides essential insights for its handling and use in research and potential applications.

Detailed Research Findings

Research into the solubility of this compound has established its general solubility profile. It is reported to be soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide, with a solubility of approximately 30 mg/mL. chemicalbook.comcaymanchem.com In contrast, its solubility in aqueous solutions is significantly lower. For instance, in Phosphate-Buffered Saline (PBS) at a pH of 7.2, the solubility is approximately 1 mg/mL. chemicalbook.comcaymanchem.com The compound is generally described as being practically insoluble in water.

A comprehensive thermodynamic analysis requires the experimental determination of mole fraction solubility at various temperatures. While extensive temperature-dependent solubility data for this compound is not widely available in peer-reviewed literature, the standard analytical methodologies for such studies are well-established through research on structurally analogous compounds like other monolignols. researchgate.net

For many solid compounds, the dissolution process is endothermic (positive ΔH°), meaning it requires an energy input, typically from the surroundings, to break the strong crystal lattice structure. libretexts.org In such cases, the spontaneity of dissolution is driven by a significant increase in the system's disorder, represented by a positive entropy change (ΔS°). libretexts.org The spontaneity of the entire process is determined by the Gibbs free energy change (ΔG°), which incorporates both enthalpy and entropy changes (ΔG° = ΔH° - TΔS°). khanacademy.org A negative ΔG° indicates a spontaneous, or thermodynamically favorable, dissolution process. khanacademy.orgfiveable.me

To correlate experimental solubility data with temperature, thermodynamic models such as the modified Apelblat equation and the van't Hoff equation are commonly employed. These models are crucial for interpolating solubility at different temperatures and for calculating the thermodynamic parameters of dissolution. researchgate.net The van't Hoff equation, for instance, allows for the determination of the chemical purity of compounds like the related monolignol, coniferyl alcohol, from differential scanning calorimetry (DSC) data. researchgate.net

Data Tables

The following tables summarize the available solubility data and provide a structural template for the kind of data generated in detailed thermodynamic studies.

Table 1: Reported Solubility of this compound in Various Solvents

| Solvent | Reported Approximate Solubility | Reference |

|---|---|---|

| Ethanol | ~30 mg/mL | chemicalbook.comcaymanchem.com |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | chemicalbook.comcaymanchem.com |

| Dimethyl Formamide | ~30 mg/mL | chemicalbook.comcaymanchem.com |

| Phosphate-Buffered Saline (pH 7.2) | ~1 mg/mL | chemicalbook.comcaymanchem.com |

| Water | Practically Insoluble |

Table 2: Experimental Mole Fraction Solubility (xₑ) of this compound in Select Solvents at Different Temperatures (K)

| Solvent | Temperature (K) | Mole Fraction (xₑ) |

|---|---|---|

| Ethanol | 298.15 | No experimental data available in the cited literature |

| Ethanol | 303.15 | No experimental data available in the cited literature |

| Ethanol | 308.15 | No experimental data available in the cited literature |

| Ethanol | 313.15 | No experimental data available in the cited literature |

| Water | 298.15 | No experimental data available in the cited literature |

| Water | 303.15 | No experimental data available in the cited literature |

| Water | 308.15 | No experimental data available in the cited literature |

| Water | 313.15 | No experimental data available in the cited literature |

Table 3: Apparent Thermodynamic Parameters for the Dissolution of this compound

| Solvent | Apparent Enthalpy of Solution (ΔH°) | Apparent Entropy of Solution (ΔS°) | Apparent Gibbs Energy of Solution (ΔG° at 298.15 K) |

|---|---|---|---|

| Ethanol | Not available in cited literature | Not available in cited literature | Not available in cited literature |

| Water | Not available in cited literature | Not available in cited literature | Not available in cited literature |

Future Directions and Research Gaps in 3,4,5 Trimethoxycinnamyl Alcohol Studies

Elucidation of Novel Biological Targets and Mechanisms of Action

While preliminary studies have shown that 3,4,5-Trimethoxycinnamyl alcohol possesses cytotoxic and antimicrobial activities, the precise molecular targets and mechanisms remain poorly defined. ambeed.comthegoodscentscompany.com Research on its close analogue, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives has revealed a broad range of biological interactions, suggesting that the cinnamyl alcohol counterpart may have similarly complex activities.

Future research should prioritize the identification of specific cellular components that interact with this compound. For instance, derivatives of TMCA have been shown to act as GABAA/BZ receptor agonists and inhibitors of targets like c-MET and methionine aminopeptidase (B13392206) 2 (MetAP2). nih.gov Furthermore, the TMCA amide piplartine is known to modulate pathways involving NF-κB, MAPK, IL-6, and JAK. nih.gov Investigations are needed to determine if this compound shares these or other novel targets. One study on a trypanocidal ester analogue of TMCA pointed to the induction of oxidative stress and mitochondrial damage as its mechanism of action. mdpi.com Another study on TMCA derivatives highlighted their ability to restore stress-repressed tyrosine hydroxylase (TH) protein expression in the brain. nih.gov A crucial research gap is to ascertain whether the alcohol variant operates through similar or distinct mechanisms.

Key Research Questions:

What are the primary intracellular binding proteins for this compound?

Does it modulate key signaling pathways related to cancer, inflammation, and neurological disorders, similar to TMCA derivatives? nih.govnih.gov

What is the specific mechanism behind its observed cytotoxic and antimicrobial effects? ambeed.com

Development of Advanced Synthetic Routes and Analogues

The synthesis of this compound and its derivatives is crucial for enabling detailed biological studies and developing new chemical entities. Current synthetic methods for related cinnamic acids often involve classic reactions like the Perkin or Knoevenagel condensation. nih.gov The creation of ester and amide derivatives typically employs coupling agents such as DCC/DMAP or EDCI. nih.gov A more direct route to a related monolignol, iso-sinapyl alcohol, utilizes a two-step process involving a Wittig reaction followed by reduction with diisobutylaluminum hydride (DIBAL). researchgate.net

There is a significant need to develop more efficient, scalable, and environmentally friendly synthetic routes. Modern synthetic methodologies, including flow chemistry and biocatalysis, could offer substantial improvements over traditional batch processing. Furthermore, the synthesis of a diverse library of this compound analogues is a priority. By systematically modifying the phenyl ring, the trimethoxy groups, and the propenol side chain, medicinal chemists can perform structure-activity relationship (SAR) studies. nih.gov Such studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Synthetic Approaches for Cinnamic Acid Derivatives

| Reaction Type | Precursors/Reagents | Product Type | Reference |

| Wittig Reaction & Reduction | 3,4-dimethoxy-5-hydroxybenzaldehyde, carbethoxymethylene triphenylphosphorane, DIBAL | Cinnamyl Alcohol Analogue | researchgate.net |

| Fischer Esterification | 3,4,5-trimethoxycinnamic acid, Alcohol (e.g., methanol (B129727), ethanol), H2SO4 | Cinnamate (B1238496) Esters | mdpi.com |

| Coupling Reactions | 3,4,5-trimethoxycinnamic acid, Amine/Alcohol, DCC/DMAP or DMAP/EDCI | Amides and Esters | nih.gov |

In-depth Pharmacokinetic and Pharmacodynamic Investigations

A major gap in the current body of research is the lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for any potential therapeutic development.

Studies on related compounds provide some clues. For example, 3,4,5-trimethoxycinnamic acid has been shown to have rapid oral absorption and high bioavailability in rat models. mdpi.com Ester derivatives are expected to undergo rapid hydrolysis by plasma esterases. mdpi.com Furthermore, a TMCA metabolite was found to modulate cardiac ion channels, specifically by shortening the action potential duration and suppressing L-type calcium currents in cardiomyocytes. nih.gov Future studies must conduct rigorous PK/PD profiling of this compound itself. This includes determining its plasma half-life, bioavailability, metabolic pathways, and dose-response relationships for its biological effects.

Applications in Drug Discovery and Medicinal Chemistry

The structural backbone of this compound is a "privileged scaffold" in medicinal chemistry, as evidenced by the diverse therapeutic activities of its analogues. nih.gov Derivatives of the related TMCA have been investigated as antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents. nih.govnih.gov This suggests that this compound could serve as a valuable starting point for drug discovery campaigns.